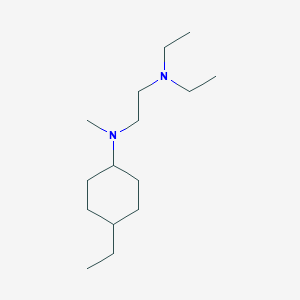
N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as EPPC, is a chemical compound that has been widely studied for its potential therapeutic applications. EPPC belongs to the class of piperazinecarbothioamide compounds and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide involves the inhibition of the pro-inflammatory cytokines and the activation of the antioxidant enzymes. N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been found to inhibit the production of nitric oxide and prostaglandin E2, which are the major mediators of inflammation. N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide also activates the antioxidant enzymes such as superoxide dismutase and catalase, which protect the cells from oxidative stress.
Biochemical and Physiological Effects:
N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide also reduces the levels of reactive oxygen species and lipid peroxidation, which are the major contributors to oxidative stress. N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been found to improve the cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide in lab experiments include its high purity, stability, and reproducibility. N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has also been found to be non-toxic and non-carcinogenic. However, the limitations of using N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. One of the future directions is to study the potential use of N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide in the treatment of other neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis. Another future direction is to study the potential use of N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide in the treatment of inflammatory bowel disease and rheumatoid arthritis. The development of new synthesis methods for N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide and its derivatives is also a future direction for research.
Méthodes De Synthèse
The synthesis of N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide involves the reaction of N-ethylpiperazine with 3-phenyl-2-propen-1-amine in the presence of carbon disulfide. The resulting compound is then treated with hydrochloric acid to obtain N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. The synthesis of N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. N-ethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-ethyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c1-2-17-16(20)19-13-11-18(12-14-19)10-6-9-15-7-4-3-5-8-15/h3-9H,2,10-14H2,1H3,(H,17,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKGFPLDRBBGI-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5797116.png)
![3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide](/img/structure/B5797118.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5797124.png)

![5-(5-chloro-2-thienyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5797137.png)

![4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5797150.png)
![[(2,5-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5797162.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)
